molecular formula C10H16N2O3 B124263 Tert-butyl N-(furan-3-ylmethylamino)carbamate CAS No. 150767-03-6

Tert-butyl N-(furan-3-ylmethylamino)carbamate

Cat. No. B124263
M. Wt: 212.25 g/mol
InChI Key: GWONYTFZFBNWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(furan-3-ylmethylamino)carbamate, also known as FB carbamate, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a carbamate derivative that is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate involves the inhibition of specific enzymes, such as carbonic anhydrases and histone deacetylases. These enzymes play important roles in the growth and survival of cancer cells, and their inhibition by Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate leads to the inhibition of cancer cell growth and induction of apoptosis.

Biochemical And Physiological Effects

Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to have unique biochemical and physiological effects. Studies have shown that Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate inhibits the activity of carbonic anhydrases, leading to a decrease in the production of carbonic acid and an increase in pH. Additionally, Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to inhibit histone deacetylases, leading to changes in gene expression and cell differentiation.

Advantages And Limitations For Lab Experiments

Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has several advantages for lab experiments, including its high purity and yield, as well as its unique biochemical and physiological effects. However, Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anti-cancer agents. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory and fibrotic diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate, as well as its potential toxicity.

Synthesis Methods

Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate is synthesized using a specific method that involves the reaction between furan-3-ylmethanamine and tert-butyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and results in the formation of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate. This synthesis method has been optimized to yield high purity and high yield of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate.

Scientific Research Applications

Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

150767-03-6

Product Name

Tert-butyl N-(furan-3-ylmethylamino)carbamate

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(furan-3-ylmethylamino)carbamate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-5,7,11H,6H2,1-3H3,(H,12,13)

InChI Key

GWONYTFZFBNWIW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNCC1=COC=C1

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=COC=C1

synonyms

Hydrazinecarboxylic acid, 2-(3-furanylmethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.